
(4-Acetyloxy-2,5-ditert-butylphenyl) acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Acetyloxy-2,5-ditert-butylphenyl) acetate is a chemical compound with the molecular formula C18H26O4 and a molecular weight of 306.402 g/mol . It is also known by its IUPAC name, 2,4-diacetoxy-1,4-di-tert-butylbenzene . This compound belongs to the class of aromatic esters and is characterized by the presence of two tert-butyl groups and two acetoxy groups attached to a benzene ring .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-Acetyloxy-2,5-ditert-butylphenyl) acetate typically involves the acetylation of 2,5-ditert-butylphenol. The reaction is carried out using acetic anhydride as the acetylating agent in the presence of a catalyst such as sulfuric acid or phosphoric acid. The reaction conditions usually involve heating the mixture to a temperature of around 60-80°C for several hours to ensure complete acetylation .
Industrial Production Methods
On an industrial scale, the production of this compound follows a similar synthetic route but may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions
(4-Acetyloxy-2,5-ditert-butylphenyl) acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the acetoxy groups to hydroxyl groups.
Substitution: The acetoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of 2,5-ditert-butylphenol.
Substitution: Formation of substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
(4-Acetyloxy-2,5-ditert-butylphenyl) acetate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (4-Acetyloxy-2,5-ditert-butylphenyl) acetate involves its interaction with specific molecular targets and pathways. The acetoxy groups can undergo hydrolysis to release acetic acid and the corresponding phenol derivative. This phenol derivative can then interact with various enzymes and receptors, modulating their activity and leading to specific biological effects .
Comparación Con Compuestos Similares
Similar Compounds
2,4-Diacetoxy-1,4-di-tert-butylbenzene: A closely related compound with similar structural features.
2,5-Ditert-butylphenol: A precursor in the synthesis of (4-Acetyloxy-2,5-ditert-butylphenyl) acetate.
4-Acetyloxy-2,5-dimethylphenyl acetate: A compound with similar functional groups but different alkyl substituents.
Uniqueness
This compound is unique due to the presence of both acetoxy and tert-butyl groups, which confer specific chemical and physical properties. These properties make it a valuable compound in various research and industrial applications .
Propiedades
Número CAS |
900-02-7 |
|---|---|
Fórmula molecular |
C18H26O4 |
Peso molecular |
306.4 g/mol |
Nombre IUPAC |
(4-acetyloxy-2,5-ditert-butylphenyl) acetate |
InChI |
InChI=1S/C18H26O4/c1-11(19)21-15-9-14(18(6,7)8)16(22-12(2)20)10-13(15)17(3,4)5/h9-10H,1-8H3 |
Clave InChI |
WLKNHGFKRADSDX-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OC1=CC(=C(C=C1C(C)(C)C)OC(=O)C)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(2E)-2-(4-chlorobenzylidene)hydrazinyl]-4,6-dimethylpyrimidine](/img/structure/B14149871.png)
![[2,2'-Bithiophene]-3,3'-dicarbaldehyde](/img/structure/B14149876.png)

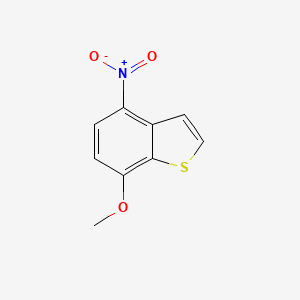
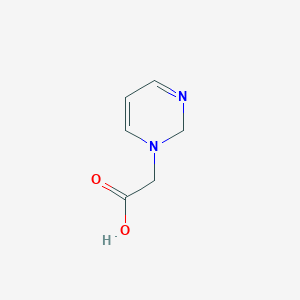
![(2R)-{[(5-fluoro-1-methyl-1H-indol-2-yl)carbonyl]amino}(phenyl)ethanoic acid](/img/structure/B14149908.png)
![3',6,6'-Tris(dimethylamino)spiro[2-benzofuran-3,9'-fluorene]-1-one](/img/structure/B14149913.png)
![6-(tert-Butyl)-2-(4-nitrophenyl)-3H-pyrazolo[1,5-b][1,2,4]triazole](/img/structure/B14149917.png)
![(1S,5R)-8-Azabicyclo[3.2.1]octane-1-carboxylic acid](/img/structure/B14149924.png)
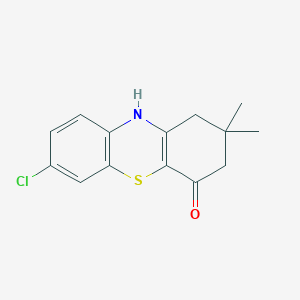
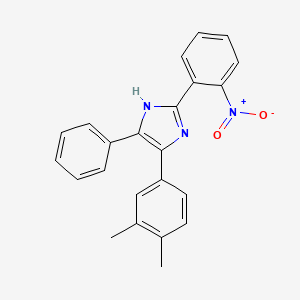

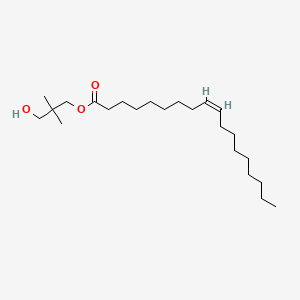
![N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]-N'-propan-2-ylmethanimidamide](/img/structure/B14149950.png)
